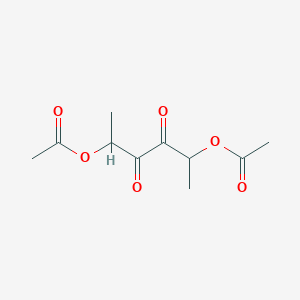
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is an organic compound characterized by the presence of multiple functional groups, including ester and ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyloxy-3,4-dioxohexan-2-yl) acetate typically involves the esterification of a suitable precursor. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as solvent extraction and recrystallization are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which (5-Acetyloxy-3,4-dioxohexan-2-yl) acetate exerts its effects involves interactions with various molecular targets. These may include enzymes and receptors that facilitate its conversion to active metabolites. The pathways involved often depend on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylacetone: A β-diketone with similar functional groups.
Ethyl acetoacetate: Another ester with comparable reactivity.
Methyl acetoacetate: Similar in structure and used in similar applications
Uniqueness
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical transformations.
Eigenschaften
CAS-Nummer |
111480-79-6 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
(5-acetyloxy-3,4-dioxohexan-2-yl) acetate |
InChI |
InChI=1S/C10H14O6/c1-5(15-7(3)11)9(13)10(14)6(2)16-8(4)12/h5-6H,1-4H3 |
InChI-Schlüssel |
GEOHUERKNDDLLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(=O)C(C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
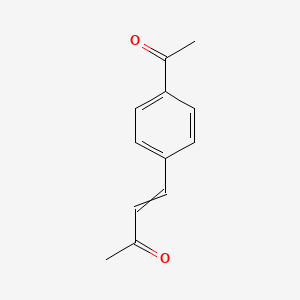
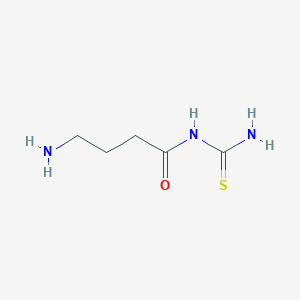

![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
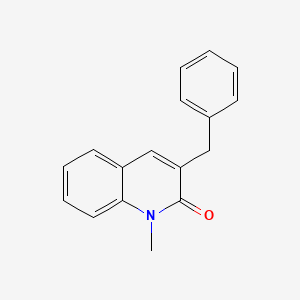
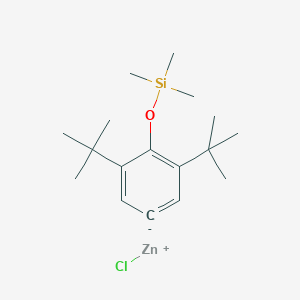
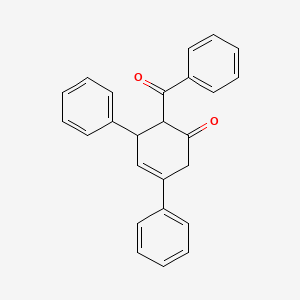
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
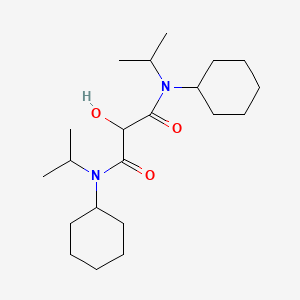
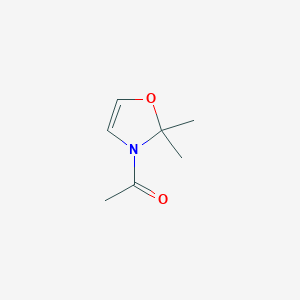
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
